molecular formula C11H19ClN2OS B1476925 2-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one CAS No. 2098082-15-4

2-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B1476925
CAS No.: 2098082-15-4
M. Wt: 262.8 g/mol
InChI Key: OZYGRBGEQIBCLK-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C11H19ClN2OS and a molecular weight of 262.8 g/mol . This compound is characterized by the presence of a chloro group, a piperazine ring, and a tetrahydrothiophene moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one typically involves the reaction of 1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloro group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various biologically active derivatives. The piperazine ring and tetrahydrothiophene moiety contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one is unique due to the presence of the tetrahydrothiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2OS/c1-9(12)11(15)14-5-3-13(4-6-14)10-2-7-16-8-10/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYGRBGEQIBCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2CCSC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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